4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one 4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one 4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one is a sesquiterpenoid.
Brand Name: Vulcanchem
CAS No.: 1203-08-3
VCID: VC0048413
InChI: InChI=1S/C13H18O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-8H,9H2,1-4H3/b8-7+
SMILES: CC1=C(C(CC=C1)(C)C)C=CC(=O)C
Molecular Formula: C₁₃H₁₈O
Molecular Weight: 190.28

4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one

CAS No.: 1203-08-3

Cat. No.: VC0048413

Molecular Formula: C₁₃H₁₈O

Molecular Weight: 190.28

* For research use only. Not for human or veterinary use.

4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one - 1203-08-3

Specification

CAS No. 1203-08-3
Molecular Formula C₁₃H₁₈O
Molecular Weight 190.28
IUPAC Name (E)-4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-one
Standard InChI InChI=1S/C13H18O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-8H,9H2,1-4H3/b8-7+
SMILES CC1=C(C(CC=C1)(C)C)C=CC(=O)C

Introduction

Chemical Identification and Structural Characteristics

4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one is an organic compound belonging to the class of sesquiterpenoids within the broader category of prenol lipids and lipid-like molecules . The compound is characterized by its unique molecular structure featuring a cyclohexadiene ring system with methyl substituents and an unsaturated ketone side chain.

Basic Identifiers

The compound is uniquely identified through various systematic nomenclature systems and registry numbers as detailed below:

IdentifierValue
CAS Registry Number1203-08-3
IUPAC Name(E)-4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-one
Molecular FormulaC₁₃H₁₈O
Internal ID (PlantaeDB)0f206c81-5df2-4728-97e6-06f9fe8bb9d7
PubChem Compound ID5352711

Structural Representation

The structural integrity of 4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one is defined through its canonical and isomeric SMILES notations, as well as its InChI representation:

Representation TypeValue
SMILES (Canonical)CC1=C(C(CC=C1)(C)C)C=CC(=O)C
SMILES (Isomeric)CC1=C(C(CC=C1)(C)C)/C=C/C(=O)C
InChIInChI=1S/C13H18O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-8H,9H2,1-4H3/b8-7+
InChI KeyUWWCASOGCPOGJP-BQYQJAHWSA-N

The compound features a trans (E) configuration across the C=C double bond in the butenone side chain, as indicated by the "/b8-7+" notation in the InChI and the "/C=C/" notation in the isomeric SMILES .

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one is essential for predicting its behavior in various chemical environments and potential applications.

Fundamental Physical Properties

The fundamental physical properties of the compound are summarized in the following table:

PropertyValue
Molecular Weight190.28 g/mol
Exact Mass190.135765193 g/mol
Topological Polar Surface Area (TPSA)17.10 Ų
XlogP2.60
Atomic LogP (AlogP)3.43
H-Bond Acceptor1
H-Bond Donor0
Rotatable Bonds2

These properties indicate that 4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one is moderately lipophilic with limited water solubility, as suggested by its XlogP and AlogP values. The compound has limited polar characteristics, as evidenced by its relatively small topological polar surface area (TPSA) and the presence of only one hydrogen bond acceptor and no hydrogen bond donors .

Spectroscopic Properties

The gas chromatographic properties of 4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one provide valuable data for its identification and analysis:

Column TypeActive PhaseRetention Index (I)ReferenceComment
CapillaryHP-5MS1485.3Zhao C.X., Li, et al., 200630 m/0.25 mm/0.25 μm, He, 4 K/min; T start: 80°C; T end: 300°C
CapillaryPolydimethyl siloxane with 5% Ph groups1485Robinson, Adams, et al., 2012Program: not specified
CapillaryPolydimethyl siloxane with 5% Ph groups1487Robinson, Adams, et al., 2012Program: not specified
CapillaryDB-11460Buttery, Teranishi, et al., 1990Column length: 60 m; Column diameter: 0.32 mm; Program: not specified

These retention indices are valuable for analytical chemists seeking to identify and quantify the compound in complex mixtures using gas chromatography techniques.

Alternative Nomenclature and Synonyms

4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one is known by several alternative names and synonyms across different chemical databases and literature sources.

Common Synonyms

Synonym
Dehydro-beta-ionone
3,4-Dehydro-beta-ionone
3-Buten-2-one, 4-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-
4-(2,6,6-Trimethyl-1,3-cyclohexadienyl)but-3-en-2-one
SCHEMBL4202838
DTXSID60880769
CHEBI:168826

The variety of names reflects the compound's structural features and its relationship to ionone derivatives, particularly its status as a dehydrogenated variant of beta-ionone. This naming relationship helps place the compound within the broader context of terpene-derived aroma compounds.

ADMET Properties and Biological Significance

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of 4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one provide insights into its potential biological behavior and pharmaceutical relevance.

Predicted ADMET Properties

The following table presents predicted ADMET properties for the compound based on computational models:

TargetValueProbability (%)
Human Intestinal AbsorptionPositive99.39%
Caco-2 PermeabilityPositive94.34%
Blood-Brain Barrier PenetrationPositive87.50%
Human Oral BioavailabilityPositive60.00%
Subcellular LocalizationMitochondria48.40%
OATP2B1 InhibitionNegative100.00%
OATP1B1 InhibitionPositive91.38%
OATP1B3 InhibitionPositive89.43%
MATE1 InhibitionNegative96.00%
OCT2 InhibitionNegative85.00%
BSEP InhibitionNegative58.53%
P-glycoprotein InhibitionNegative97.60%
P-glycoprotein SubstrateNegative94.75%

Metabolic Properties

The compound's interactions with cytochrome P450 enzymes help predict its metabolic fate:

Enzyme InteractionValueProbability (%)
CYP3A4 SubstrateNegative51.86%
CYP2C9 SubstrateNegative100.00%
CYP2D6 SubstrateNegative85.68%
CYP3A4 InhibitionNegative84.69%
CYP2C9 InhibitionNegative79.75%
CYP2C19 InhibitionNegative72.12%

The ADMET predictions suggest that 4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one has favorable absorption properties, including high intestinal absorption, good Caco-2 permeability, and blood-brain barrier penetration . The compound is predicted to have limited interactions with various drug transporters and metabolic enzymes, suggesting a potentially favorable pharmacokinetic profile.

Structural Relationships and Chemical Context

4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one exists within a family of structurally related compounds that share similar skeletal features and functional group patterns.

Relationship to Damascenone and Ionone Derivatives

The compound is structurally related to beta-damascenone [(E)-1-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-2-en-1-one], another important fragrance compound . While both compounds share the 2,6,6-trimethylcyclohexa-1,3-diene core structure, they differ in the position of the carbonyl group and the configuration of the butene chain:

  • 4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one (Dehydro-beta-ionone) has the carbonyl at position 2 of the butene chain

  • Beta-damascenone has the carbonyl at position 1 of the butene chain, directly attached to the cyclic structure

Both compounds belong to the broader class of ionone derivatives, which are significant in the fragrance and flavor industries due to their distinct olfactory properties. The structural differences between these compounds result in unique sensory characteristics and potential applications.

Synthetic Relationships

The synthetic pathways leading to 4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one and beta-damascenone share common intermediates and reaction strategies. According to the literature, the synthesis of beta-damascenone involves:

  • Diels-Alder addition of penta-1,3-diene to 3-bromo-4-methylpent-3-en-2-one catalyzed by aluminum chloride

  • Dehydrobromination leading to 1-acetyl-2,6,6-trimethylcyclohexa-1,3-diene

  • Condensation with acetaldehyde and dehydration of the resulting aldol to produce beta-damascenone

Similar reaction principles may apply to the synthesis of 4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one, highlighting the chemical relationship between these compounds.

Industrial Applications and Significance

As a member of the ionone derivative family, 4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one has potential applications in various industries.

Fragrance and Flavor Applications

Ionone derivatives, including 4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one, are valued in the fragrance and flavor industries for their distinctive olfactory properties. The structural features of this compound suggest it may contribute woody, fruity, or floral notes similar to other ionone-based compounds.

Research and Analytical Applications

Chemical Taxonomy and Classification

4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one belongs to specific chemical taxonomic categories that define its place within the broader context of organic chemistry.

Hierarchical Classification

The compound falls within the following taxonomic hierarchy:

  • Lipids and lipid-like molecules

    • Prenol lipids

      • Sesquiterpenoids

This classification reflects the compound's terpene-derived structure, specifically its relationship to the C15 sesquiterpene skeleton modified with additional functional groups.

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